5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-6-nitro-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-6(11(12)13)2-5-7(10-4)9-3-8-5/h2-3H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNBOKCCYUTHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 6 Nitro 3h Imidazo 4,5 B Pyridine and Its Derivatives
Precursor-Based Synthetic Routes to the Imidazo[4,5-b]pyridine Core
The construction of the fundamental imidazo[4,5-b]pyridine skeleton is typically achieved by forming either the pyridine (B92270) or the imidazole (B134444) ring in a final cyclization step. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
A predominant approach to the imidazo[4,5-b]pyridine core involves the annelation of an imidazole ring onto a pre-existing, suitably substituted pyridine precursor. The most common starting materials for this strategy are pyridine-2,3-diamines or their synthetic equivalents.
One-pot, three-component reactions have been developed as an eco-friendly approach. For instance, the synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been achieved from diethylphthalate, anilines, and pyridine-2,3-diamine in glycerol (B35011), using phosphoric acid as a catalyst. researchgate.net This method offers high yields and a simple work-up procedure. researchgate.net
Another key strategy begins with 2-chloro-3-nitropyridine (B167233). acs.org This precursor can undergo a tandem, one-pot process involving a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by the reduction of the nitro group to an amine, and subsequent heterocyclization with an aldehyde. acs.org This sequence, often facilitated by a green H₂O-IPA medium, efficiently yields N-substituted imidazo[4,5-b]pyridines. acs.org The initial SNAr reaction forms an N-substituted-3-nitropyridin-2-amine, which, after reduction, provides the crucial N-substituted pyridine-2,3-diamine intermediate for the final cyclization. acs.org
Palladium-catalyzed reactions also provide a powerful route. The coupling of 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization, allows for the regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org This method addresses challenges in achieving specific substitution patterns that are difficult to obtain through direct alkylation. organic-chemistry.orgresearchgate.net
The table below summarizes various synthetic strategies starting from substituted pyridines.
| Starting Material | Reagents | Key Transformation | Product Type | Reference |
| Pyridine-2,3-diamine | Diethylphthalate, Anilines, H₃PO₄ | One-pot three-component condensation | 2-Substituted-imidazo[4,5-b]pyridines | researchgate.net |
| 2-Chloro-3-nitropyridine | Primary amines, Aldehydes, Zn/HCOONH₄ | Tandem SNAr-reduction-cyclization | N-Substituted-imidazo[4,5-b]pyridines | acs.org |
| 2-Chloro-3-amino-pyridines | Primary amides, Pd catalyst, Ligand | Palladium-catalyzed amidation and cyclization | N1-Substituted-imidazo[4,5-b]pyridines | organic-chemistry.org |
| 2,3-Diaminopyridine (B105623) | Substituted Benzaldehydes, Na₂S₂O₅ | Condensation | 2-Substituted-imidazo[4,5-b]pyridines | nih.gov |
The formation of the imidazole ring is a cornerstone of imidazo[4,5-b]pyridine synthesis, most commonly achieved by reacting a pyridine-2,3-diamine with a one-carbon synthon. nih.gov The choice of this synthon determines the substituent at the C2 position of the final product.
Common methods involve the condensation–dehydration reaction of pyridine-2,3-diamine with carboxylic acids or their equivalents. nih.gov For example, reacting 2,3-diaminopyridine with an appropriate carboxylic acid under heating, often with a dehydrating agent or catalyst like polyphosphoric acid, leads to the formation of the imidazole ring and yields the corresponding 2-substituted 3H-imidazo[4,5-b]pyridine. researchgate.net
Alternatively, aldehydes can be used in condensation reactions under oxidative conditions to form the C2-substituted imidazole ring. nih.gov A notable method involves reacting 2,3-diaminopyridine with sodium bisulfite adducts of various benzaldehydes to synthesize 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives. nih.gov This approach provides a straightforward route to a range of C2-aryl substituted compounds. nih.gov A one-step synthesis has also been reported using 2-nitro-3-aminopyridine and aldehydes, where the reaction proceeds through a reductive cyclization, often using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). nih.gov
A less common but viable strategy involves building the pyridine ring onto a pre-existing imidazole. For instance, 5-substituted imidazo[4,5-b]pyridinones have been prepared from 5-chloro-4-nitroimidazoles. rsc.org The key step is the annelation of the pyridine ring onto 4-amino-5-ethoxalylimidazole derivatives by reaction with active methylene (B1212753) compounds. rsc.org
Functional Group Transformations in the Synthesis of 5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine
Once the core imidazo[4,5-b]pyridine ring system is established, functional group interconversions are employed to introduce the specific methyl and nitro groups at the desired positions.
The nitro group is a critical substituent and is often introduced early in the synthetic sequence, typically on the pyridine precursor. The synthesis of various imidazo[4,5-b]pyridine derivatives frequently starts from commercially available nitropyridines, such as 2-chloro-3-nitropyridine. acs.org In these routes, the nitro group serves as a precursor to one of the amino groups required for the imidazole ring formation. The reduction of the nitro group is a key step, commonly achieved using reagents like zinc in ammonium (B1175870) formate, sodium dithionite, or stannous chloride (SnCl₂·2H₂O). acs.orgnih.govmdpi.com
For example, a one-step synthesis of 3H-imidazo[4,5-b]pyridines involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using Na₂S₂O₄. nih.gov Similarly, 1H-imidazo[4,5-b]pyridines can be synthesized from 2-nitro-3-aminopyridine and ketones through a reductive cyclization using SnCl₂ as the catalyst. nih.govmdpi.com
The nitro group can also be a part of a substituent introduced at the C2 position. For instance, 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine and its 4-nitro isomer have been synthesized as precursors for further derivatization. uctm.edu The synthesis of these compounds typically involves the condensation of 5-bromo-pyridine-2,3-diamine with the corresponding nitrobenzaldehyde.
The following table outlines common methods for the manipulation of nitro groups in the synthesis of imidazo[4,5-b]pyridine derivatives.
| Precursor | Reagents for Nitro Group Reduction | Purpose of Nitro Group | Reference |
| 2-Chloro-3-nitropyridine | Zn/HCOONH₄ | Precursor to an amino group for imidazole cyclization | acs.org |
| 2-Nitro-3-aminopyridine | Na₂S₂O₄ | Precursor to an amino group for reductive cyclization | nih.gov |
| 2-Nitro-3-aminopyridine | SnCl₂·2H₂O | Precursor to an amino group for reductive cyclization with ketones | nih.govmdpi.com |
| 5-Bromo-pyridine-2,3-diamine | Nitrobenzaldehydes | Introduction of a nitrophenyl substituent at C2 | uctm.edu |
Introducing a methyl group onto the imidazo[4,5-b]pyridine core, particularly on one of the imidazole nitrogens, presents a challenge of regioselectivity. Direct alkylation of an unsubstituted 3H-imidazo[4,5-b]pyridine often results in a mixture of N1 and N3 isomers, making this approach synthetically inefficient. researchgate.net
To overcome this, strategies have been developed to ensure regioselective alkylation. One effective method is to perform the alkylation reaction under phase transfer catalysis (PTC) conditions. For example, the alkylation of 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridines with reagents like allyl bromide or propargyl bromide in the presence of potassium carbonate and a phase transfer catalyst (tetra-n-butylammonium bromide) in DMF leads to the formation of the N3-alkylated product. uctm.edu Similar conditions can be applied for methylation. Another study on the alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines using butyl bromide or 4-chlorobenzyl bromide under basic conditions (K₂CO₃ in DMF) also resulted predominantly in the formation of N3-regioisomers. nih.gov
An alternative and highly regioselective approach involves introducing the methyl group onto the pyridine precursor before the imidazole ring is formed. researchgate.net For instance, the synthesis of 1-methylimidazo[4,5-b]pyridines can be achieved by starting with 2-amino-3-methylaminopyridine. Cyclization of this pre-methylated diamine with an appropriate acid, such as phenylacetic acid, directly yields the desired N1-methylated product, bypassing the issue of isomeric mixtures. researchgate.net
Catalytic and Green Chemistry Approaches in Imidazo[4,5-b]pyridine Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods, with a focus on catalytic and green chemistry principles. eurekaselect.com These approaches aim to reduce waste, avoid hazardous reagents, and improve reaction efficiency.
Palladium-catalyzed reactions have proven highly effective for constructing the imidazo[4,5-b]pyridine skeleton. A Pd-catalyzed amide coupling reaction between 2-chloro-3-amino-pyridines and primary amides provides facile access to various substituted products in good to excellent yields. organic-chemistry.org This method is valuable for creating libraries of compounds for biological screening.
Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully used as a reusable catalyst for the efficient synthesis of imidazopyridine derivatives via intramolecular cyclization, achieving excellent yields. nih.govmdpi.com
Green solvents and reaction media are also being explored. A highly efficient procedure utilizes an environmentally benign H₂O-IPA (water-isopropyl alcohol) mixture for a tandem SNAr reaction, reduction, and condensation sequence starting from 2-chloro-3-nitropyridine. acs.org This method avoids the use of traditional volatile organic solvents. Similarly, glycerol has been employed as a green solvent for a one-pot, three-component synthesis of imidazo[4,5-b]pyridine derivatives, offering short reaction times and high yields. researchgate.net Some syntheses of related isomers, such as imidazo[1,2-a]pyridines, have even been achieved under metal-free, aqueous conditions at ambient temperature, highlighting a promising direction for future research in the synthesis of all imidazopyridine scaffolds. rsc.org
The development of microwave-assisted synthesis has also contributed to greener methodologies by reducing reaction times and often increasing yields for compounds like 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine. eurjchem.com
Transition Metal-Mediated Cyclization and Annulation Reactions
Transition metal catalysis stands as a powerful tool in the synthesis of complex heterocyclic systems like imidazo[4,5-b]pyridines. Palladium- and copper-based catalysts are particularly prominent in facilitating the formation of the imidazole ring onto a pyridine backbone.
A common strategy involves the palladium-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides, followed by an in situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine scaffold. organic-chemistry.org This approach offers a direct route to N1-substituted derivatives. For the synthesis of the target molecule, one could envision starting with a 2-chloro-5-methyl-6-nitro-3-aminopyridine precursor, although the stability and availability of such a starting material would be a critical consideration. The general reaction conditions often employ a palladium catalyst, a suitable ligand such as Me4tBu-XPhos, and a base in a solvent like tert-butanol. organic-chemistry.org
Copper-catalyzed reactions also provide efficient pathways. For instance, a Cu(II)-promoted cascade synthesis has been developed for fused imidazo-pyridine-carbonitriles, involving an addition-cyclization followed by an Ullmann-type C-N coupling. acs.org While this specific method yields a different substitution pattern, it highlights the utility of copper in promoting the necessary bond formations for the imidazo[4,5-b]pyridine core.
The following table summarizes representative transition metal-mediated reactions for the synthesis of imidazo[4,5-b]pyridine derivatives.
Table 1: Examples of Transition Metal-Mediated Synthesis of Imidazo[4,5-b]pyridine Scaffolds
| Catalyst/Ligand | Reactants | Key Transformation | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Me₄tBu-XPhos | 2-Chloro-3-aminopyridine, Primary Amide | Amidation followed by cyclization | organic-chemistry.org |
| Cu(II) salts | o-Iodoanilines, γ-Ketodinitriles | Addition-cyclization and Ullmann coupling | acs.org |
Photocatalytic and Visible Light-Induced Synthesis
In recent years, photoredox catalysis has emerged as a green and powerful method for the synthesis and functionalization of heterocyclic compounds. These reactions are typically conducted under mild conditions, using visible light as an energy source, which minimizes the formation of byproducts and reduces energy consumption. For the imidazopyridine class of compounds, photocatalytic methods have been successfully employed for various C-H functionalization reactions. osi.lv
While a direct photocatalytic synthesis of the this compound core has not been explicitly detailed, the principles of photoredox catalysis could be applied. For example, a visible-light-induced reaction could potentially be designed to facilitate the cyclization of a suitably functionalized pyridine precursor. Furthermore, post-synthetic modification of a pre-formed 5-methyl-imidazo[4,5-b]pyridine via photocatalytic nitration could be a viable route, although this would require careful control of regioselectivity.
Solvent-Free and Environmentally Benign Reaction Conditions
The development of solvent-free and environmentally friendly reaction conditions is a key goal in modern synthetic chemistry. For the synthesis of imidazo[4,5-b]pyridines, methods that utilize water as a solvent or proceed under solvent-free conditions are highly desirable.
One such approach involves a tandem reaction for the construction of the imidazo[4,5-b]pyridine skeleton starting from 2-chloro-3-nitropyridine in a water-isopropanol medium. acs.org This method is catalyst-free and proceeds through a sequence of nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and subsequent cyclization with an aldehyde. To synthesize the target compound, one could hypothetically start with a 2-chloro-3-nitro-5-methylpyridine and use an appropriate aldehyde in the cyclization step. However, the introduction of the second nitro group at the 6-position would require a separate nitration step, likely under more traditional conditions.
The following table provides an example of an environmentally benign approach to the imidazo[4,5-b]pyridine scaffold.
Table 2: Example of an Environmentally Benign Synthesis
| Starting Material | Key Steps | Solvent System | Reference |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | SNAr, Nitro Reduction, Cyclization | H₂O-IPA | acs.org |
Tandem, Cascade, and Multi-Component Reaction Sequences
Tandem, cascade, and multi-component reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. These strategies are well-suited for the construction of complex heterocyclic frameworks like imidazo[4,5-b]pyridines.
A notable example is the one-pot, three-step tandem synthesis from 2-chloro-3-nitropyridine. acs.org This process involves the initial reaction with an amine, followed by the reduction of the nitro group, and finally, cyclization with an aldehyde to form the imidazo[4,5-b]pyridine ring system. This methodology allows for the introduction of diversity at both the N-3 and C-2 positions of the final product.
Multi-component reactions (MCRs) are another powerful tool. While specific MCRs for this compound are not documented, the general principle of combining three or more starting materials in a single pot to generate a complex product could be applied. For instance, a hypothetical MCR could involve a substituted 2,3-diaminopyridine, an aldehyde, and another component to directly assemble the desired substituted imidazo[4,5-b]pyridine core.
Total Synthesis Strategies for Complex Imidazopyridine Architectures
The imidazo[4,5-b]pyridine scaffold is a key structural motif in several biologically active compounds and natural products. The total synthesis of such complex molecules often relies on the strategic construction of the core heterocyclic system followed by further functionalization.
A key strategy in the synthesis of complex imidazo[4,5-b]pyridines is the palladium-catalyzed tandem cross-coupling and cyclization to build the core structure. researchgate.net This approach has been successfully employed in the synthesis of various derivatives. For instance, the synthesis of the mutagen 1-Me-5-PhIP has been achieved through a palladium-catalyzed amidation of a 2-chloro-3-amino-pyridine derivative, demonstrating the power of this methodology in accessing complex targets. organic-chemistry.org
Another important consideration in the total synthesis of complex imidazo[4,5-b]pyridines is the control of regioselectivity, particularly when installing substituents on the pyridine or imidazole rings. For example, the synthesis of N-unsubstituted and N-methyl substituted 2,6-diphenyl-imidazo[4,5-b]pyridines has been achieved through a cyclocondensation reaction of 5-bromo-2,3-diaminopyridines with benzaldehyde, followed by Suzuki cross-coupling to introduce the second phenyl group. nih.gov This highlights a strategy of building the core with key functionalities in place for later elaboration.
Chemical Reactivity and Transformations of 5 Methyl 6 Nitro 3h Imidazo 4,5 B Pyridine
Reactions Involving the Nitro Group
The nitro group at the 6-position is a key site for chemical transformations, significantly influencing the reactivity of the pyridine (B92270) ring and participating directly in reduction and substitution reactions.
The conversion of the nitro group to an amino group is a fundamental transformation, yielding 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine, a versatile intermediate for further synthetic modifications. This reduction can be accomplished through various established methods for nitroarene reduction.
One common and effective method is the use of metal catalysts in the presence of a hydrogen source. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a widely employed technique for the reduction of nitro groups to amines. Another approach involves the use of metals in acidic media, such as iron (Fe) powder in refluxing acetic acid. nih.gov
A frequently utilized method for the reduction of nitro groups in heterocyclic compounds is the use of stannous chloride (tin(II) chloride) in an acidic medium. For instance, the reduction of nitroquinolines to the corresponding aminoquinolines proceeds efficiently with stannous chloride. nih.gov This method is often preferred due to its mild conditions and high yields. Similarly, a two-step procedure involving the use of iron and acetic acid in ethanol (B145695) has been reported for the reduction of 3-nitropyridin-4-amine derivatives. mdpi.com These established procedures are readily applicable to the reduction of 5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Description |
|---|---|
| Catalytic Hydrogenation | Employs catalysts like Pd/C, PtO₂, or Raney Nickel with H₂ gas. |
| Metals in Acidic Media | Utilizes metals such as Fe, Sn, or Zn in the presence of an acid like HCl or acetic acid. |
| Tin(II) Chloride (SnCl₂) | A mild and selective reducing agent, often used in hydrochloric acid or ethanol. |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | Used for the reductive cyclization of nitro-substituted precursors to form imidazo[4,5-c]pyridines. |
The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. youtube.com In pyridine systems, nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6). The nitro group at the C6 position further enhances the electrophilicity of this site.
The mechanism of SNAr reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.govnih.gov While the nitro group itself can be displaced in some cases, it more commonly acts as an activating group for the displacement of other leaving groups on the ring. nih.gov
A relevant example is the synthesis of imidazo[4,5-b]pyridines starting from 2-chloro-3-nitropyridine (B167233). In this synthesis, the chlorine atom at the 2-position is readily displaced by amines in a nucleophilic substitution reaction, a step facilitated by the adjacent nitro group. acs.org This highlights the ability of the nitro group to activate the pyridine ring for SNAr. Should a suitable leaving group be present at the C5 or C7 positions of the this compound ring, similar nucleophilic substitution reactions would be expected to occur, driven by the activating effect of the C6-nitro group.
The redox behavior of nitroaromatic compounds is complex and can involve multiple electron transfer steps. The electrochemical reduction of a structurally related compound, 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide, has been studied, revealing a six-electron reduction process in acidic aqueous media to form the corresponding amino derivative. In aprotic media, the reduction proceeds in two stages, involving the formation of a radical dianion. This suggests that the nitro group in similar heterocyclic systems can undergo stepwise reduction, forming radical intermediates.
Functionalization of the Imidazo[4,5-b]pyridine Ring System
Further chemical modifications of this compound can be achieved through the functionalization of the heterocyclic core. These reactions can target either the C-H bonds of the ring system or involve electrophilic or nucleophilic substitution at various positions.
Direct C-H functionalization is a powerful tool in modern organic synthesis for introducing new substituents onto aromatic rings without the need for pre-installed functional groups. While specific studies on the C-H functionalization of this compound are not extensively reported, research on related imidazopyridine isomers, such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, provides insights into potential reaction pathways. nih.govacs.org
For imidazo[1,2-a]pyridines, C-H functionalization predominantly occurs at the C3 position of the imidazole (B134444) ring. nih.gov Various transformations, including alkylations, arylations, and the introduction of heteroatoms, have been achieved using methods like visible light-promoted photocatalysis. nih.gov These reactions often proceed through radical intermediates. Given the electronic similarities, it is plausible that the C2 position of the imidazole ring in this compound could be a target for similar C-H functionalization strategies, although the electronic effects of the substituents on the pyridine ring would influence the regioselectivity.
The substitution patterns on the imidazo[4,5-b]pyridine ring are governed by the electronic properties of both the pyridine and imidazole components, as well as the influence of the existing methyl and nitro groups.
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the C3 position (meta to the nitrogen), as this avoids the formation of highly unstable intermediates with a positive charge on the nitrogen atom. youtube.com In the case of this compound, the presence of the strongly deactivating nitro group would further disfavor electrophilic substitution on the pyridine ring. The imidazole ring, in contrast, is generally more electron-rich and susceptible to electrophilic attack, typically at the C2 position.
Nucleophilic Substitution: As previously discussed (Section 3.1.2), the pyridine ring is activated for nucleophilic attack, particularly at positions ortho and para to the nitrogen. The C6 position, bearing the nitro group, is highly activated. The imidazole ring is generally not susceptible to nucleophilic attack unless activated by specific substituents.
Alkylation reactions on the imidazo[4,5-b]pyridine core have been shown to occur on the nitrogen atoms of the imidazole ring. Studies on related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated that alkylation can lead to a mixture of regioisomers, with substitution occurring at the N1 and N3 positions of the imidazole ring. mdpi.comuctm.edunih.gov This indicates that the nitrogen atoms of the imidazole moiety are nucleophilic and can be readily functionalized.
Table 2: Predicted Reactivity of the Imidazo[4,5-b]pyridine Ring
| Ring Position | Predicted Reactivity | Rationale |
|---|---|---|
| C2 (Imidazole) | Potential for C-H functionalization and electrophilic substitution. | Electron-rich nature of the imidazole ring. |
| N1/N3 (Imidazole) | Nucleophilic; site for alkylation and other electrophilic attacks. | Presence of lone pairs on nitrogen atoms. |
| C5 (Pyridine) | Low reactivity towards both electrophiles and nucleophiles. | Meta to ring nitrogen and adjacent to a substituted carbon. |
| C6 (Pyridine) | Activated for nucleophilic attack. | Para to ring nitrogen and activated by the electron-withdrawing nitro group. |
| C7 (Pyridine) | Low reactivity towards electrophiles; potential for nucleophilic attack if a leaving group is present. | Ortho to ring nitrogen. |
Functionalization at Nitrogen Atoms of the Imidazole Ring
The imidazole ring of the this compound scaffold contains two nitrogen atoms. The N-H proton of the imidazole moiety is acidic, allowing for deprotonation and subsequent functionalization. nih.gov This property is fundamental to the synthesis of various N-substituted derivatives. Alkylation reactions represent a primary pathway for the functionalization of the imidazole nitrogen in the imidazo[4,5-b]pyridine system. researchgate.net
Research on related structures, such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, has demonstrated that N-alkylation can be effectively achieved under phase transfer catalysis (PTC) conditions. researchgate.netuctm.edu In this method, reagents like allyl bromide or propargyl bromide react with the imidazo[4,5-b]pyridine core in the presence of a base, such as potassium carbonate, and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB). uctm.edu These reactions typically proceed at room temperature to afford the N3-alkylated products in good yields. uctm.edu For instance, the reaction of 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine with allyl bromide yields 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine. uctm.edu Similarly, methylation can be accomplished using methyl iodide in dimethylformamide (DMF) with potassium carbonate as the base. nih.gov
The regioselectivity of these reactions is a key consideration, with alkylation predominantly occurring at the N3 position of the imidazole ring. researchgate.netuctm.edu The choice of reagents and reaction conditions can influence the outcome and yield of the desired N-functionalized product.
Table 1: Examples of N-Alkylation on the Imidazo[4,5-b]pyridine Core
| Substrate | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Methyl iodide | K2CO3, TBAB, DMF, rt, 12h | 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | nih.gov |
| 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | K2CO3, TBAB, DMF, rt, 24h | 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | uctm.edu |
| 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | K2CO3, TBAB, DMF, rt, 24h | 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | uctm.edu |
Coupling Reactions and Macrocyclization
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon bonds, and they have been applied to the imidazo[4,5-b]pyridine scaffold to introduce a variety of substituents. mdpi.com The Suzuki-Miyaura and Sonogashira reactions are prominent examples utilized for the arylation and alkynylation of this heterocyclic system, respectively. rsc.orgorganic-chemistry.org These reactions typically involve the coupling of a halo-substituted imidazo[4,5-b]pyridine with an organoboron reagent (for Suzuki coupling) or a terminal alkyne (for Sonogashira coupling), catalyzed by a palladium complex. nih.govresearchgate.net
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is an effective method for creating biaryl structures. nih.gov For the imidazo[4,5-b]pyridine core, this reaction has been demonstrated on bromo-substituted derivatives. For example, 6-bromo-3-((2-methoxyethoxy)methyl)-3H-imidazo[4,5-b]pyridine undergoes Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst (Pd(OAc)₂) and a phosphine (B1218219) ligand (nBuPAd₂) to yield the corresponding 6-phenyl derivative. rsc.org The reaction tolerates various functional groups and generally provides good yields. nih.gov The presence of the N-H group in unprotected imidazoles can sometimes inhibit palladium catalysts, but specific protocols have been developed to overcome this challenge for many nitrogen-rich heterocycles. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, linking an aryl or vinyl halide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While specific examples for this compound are not detailed in the literature, the methodology has been successfully applied to other substituted pyridines and imidazopyridines. researchgate.netsoton.ac.uk For instance, a one-pot Sonogashira coupling reaction has been reported for imidazo[4,5-b]pyridine derivatives using a Pd–Cu catalyst system. researchgate.net Modern, copper-free Sonogashira protocols have also been developed to mitigate issues like alkyne homocoupling and improve compatibility with sensitive substrates. nih.gov
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on the Imidazo[4,5-b]pyridine Core
| Reaction Type | Substrate | Coupling Partner | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Suzuki | 6-Bromo-3-((2-methoxyethoxy)methyl)-3H-imidazo[4,5-b]pyridine | Phenylboronic acid | Pd(OAc)2, nBuPAd2, K2CO3, DME, 150 °C (µW) | 3-((2-Methoxyethoxy)methyl)-6-phenyl-3H-imidazo[4,5-b]pyridine | rsc.org |
| Suzuki | 6-Bromo-3-((2-methoxyethoxy)methyl)-3H-imidazo[4,5-b]pyridine | Methylboronic acid | Pd(OAc)2, nBuPAd2, CsF, DME, 150 °C (µW) | 3-((2-Methoxyethoxy)methyl)-6-methyl-3H-imidazo[4,5-b]pyridine | rsc.org |
Formation of Fused Polycyclic Systems
The imidazo[4,5-b]pyridine nucleus serves as a building block for the synthesis of more complex, fused polycyclic systems. These larger structures are often constructed through intramolecular cyclization reactions of appropriately substituted imidazo[4,5-b]pyridine derivatives. The functional groups introduced via methods such as N-alkylation or metal-catalyzed cross-coupling can be designed to participate in subsequent ring-forming steps.
While specific examples starting from this compound are scarce, general strategies from related heterocyclic systems illustrate the potential for such transformations. For instance, annulation reactions, where a new ring is built onto the existing imidazopyridine framework, are a common approach. This has been seen in the synthesis of various fused N-heterocyclic frameworks from different isomers of imidazopyridine. semanticscholar.org One such strategy involves a tandem reaction sequence that includes a base-mediated amidation followed by an intramolecular coupling reaction to form a new fused ring. researchgate.net
The synthesis of fused systems often relies on the strategic placement of reactive functional groups. A derivative of this compound, functionalized with a side chain containing a nucleophile and an electrophilic center (or precursors thereof), could potentially undergo intramolecular cyclization to yield novel tricyclic or tetracyclic structures. Such approaches are prevalent in the synthesis of ring-fused benzimidazoles, which are structurally analogous to imidazopyridines. mdpi.com
Photochemical and Electrochemical Reactivity of the Compound
The photochemical and electrochemical properties of this compound are expected to be significantly influenced by the nitro (-NO₂) group attached to the pyridine ring.
Photochemical Reactivity: Nitroaromatic compounds are known to be photochemically active. mdpi.com Studies on related nitro-heterocycles, such as 4-nitroimidazole, have shown that photolysis can lead to the production of reactive nitrogen species, including nitric oxide (NO) and nitrous acid (HONO). mdpi.com This occurs through the light-induced cleavage of the C-NO₂ bond or intramolecular rearrangement pathways. Therefore, it is plausible that UV irradiation of this compound could induce similar transformations, potentially leading to denitrification or the formation of other reactive intermediates. The presence of the fused imidazole-pyridine ring system may further influence the excited-state dynamics and reaction pathways compared to simpler nitroaromatics.
Electrochemical Reactivity: The nitro group is a strong electron-withdrawing group and is readily reducible. The electrochemical reduction of nitro-substituted heterocycles is a well-established process that typically proceeds in a stepwise manner. The initial one-electron reduction forms a radical anion, which can undergo further reduction and protonation steps to yield nitroso, hydroxylamino, and ultimately amino derivatives. This transformation from a nitro to an amino group represents a significant chemical conversion, as it changes a strongly electron-withdrawing substituent to a strongly electron-donating one, thereby fundamentally altering the electronic properties and subsequent reactivity of the heterocyclic core. The reduction of nitroquinolines to the corresponding aminoquinolines is a common synthetic transformation that can be achieved under mild conditions, highlighting the susceptibility of the nitro group on N-heteroaromatic systems to reduction. nih.gov This suggests that the nitro group of this compound would be the primary site of electrochemical reduction, providing a synthetic route to 6-amino-5-methyl-3H-imidazo[4,5-b]pyridine.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine, with its distinct proton and carbon environments, 1D and 2D NMR techniques provide a complete picture of the molecular framework.
The structure possesses three distinct proton environments: the methyl group protons (5-CH₃), the proton on the imidazole (B134444) ring (H2), and the proton on the pyridine (B92270) ring (H7). The electron-withdrawing nature of the nitro group and the electronic effects of the fused heterocyclic system are expected to significantly influence the chemical shifts. Predicted ¹H and ¹³C NMR chemical shifts are presented in Table 1.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~8.2 | ~145 |
| 3a | - | ~133 |
| 5 | - | ~140 |
| 5-CH₃ | ~2.7 | ~18 |
| 6 | - | ~148 |
| 7 | ~8.9 | ~125 |
| 7a | - | ~152 |
Note: Predicted values are based on data from analogous imidazo[4,5-b]pyridine and nitropyridine derivatives. Solvent: DMSO-d₆.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, the H2 and H7 protons are isolated from each other and from the methyl group protons. Therefore, no cross-peaks are expected in the COSY spectrum, confirming the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). This technique would definitively assign the carbon signals for C2, C7, and the methyl carbon (5-CH₃) by linking them to their corresponding proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for conformational analysis. A key expected correlation would be between the protons of the methyl group (5-CH₃) and the H7 proton, which would confirm their spatial proximity on the pyridine ring.
Table 2: Expected 2D NMR Correlations for this compound
| Technique | Correlating Protons | Expected Cross-Peaks to: | Information Gained |
|---|---|---|---|
| HSQC | H2 | C2 | Direct C-H connectivity |
| H7 | C7 | ||
| 5-CH₃ | 5-CH₃ (Carbon) | ||
| HMBC | H2 | C3a, C7a | Connectivity across imidazole ring |
| H7 | C5, C3a | Placement of H7 relative to fused ring system | |
| 5-CH₃ | C5, C6, C3a | Confirmation of methyl and nitro group positions |
| NOESY | 5-CH₃ | H7 | Spatial proximity of methyl group and H7 |
Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing insights into crystalline structure, conformation, and polymorphism. nih.govwikipedia.org Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. emory.edu
For this compound, ssNMR could be used to characterize its solid-state structure and identify the presence of different crystalline forms, or polymorphs. Polymorphs of a compound can have different physical properties, and ssNMR is highly sensitive to the subtle differences in the local atomic environments between them. By using techniques like Magic Angle Spinning (MAS) to reduce line broadening, high-resolution spectra can be obtained. emory.edu Cross-polarization (CP-MAS) experiments would enhance the signal of low-abundance ¹³C and ¹⁵N nuclei. Distinct sets of isotropic chemical shifts in the ¹³C or ¹⁵N CP-MAS spectra would be direct evidence of different polymorphic forms.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are complementary and together offer a comprehensive vibrational profile of the molecule.
For this compound, key functional groups include the N-H of the imidazole ring, aromatic C-H, aliphatic C-H of the methyl group, C=C and C=N bonds within the fused rings, and the nitro (NO₂) group. The strong electron-withdrawing nature of the nitro group is expected to influence the vibrational frequencies of the pyridine ring. researchgate.netresearchgate.net
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|
| N-H Stretch (imidazole) | 3100 - 2800 (broad) | Medium / Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | Medium / Medium |
| C=N / C=C Ring Stretches | 1620 - 1450 | Strong / Strong |
| NO₂ Asymmetric Stretch | 1560 - 1520 | Very Strong / Medium |
| NO₂ Symmetric Stretch | 1360 - 1330 | Very Strong / Strong |
| C-N Stretch | 1300 - 1200 | Medium / Medium |
| C-NO₂ Stretch | 880 - 840 | Strong / Weak |
Note: Frequencies are predicted based on data from related nitropyridine and imidazole structures. researchgate.netresearchgate.net
The most characteristic signals would be the very strong IR absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The positions of these bands are sensitive to the electronic environment, confirming the presence of an aromatic nitro compound. The complex pattern of bands in the 1620-1450 cm⁻¹ region would serve as a fingerprint for the imidazo[4,5-b]pyridine core.
Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound, the molecular formula is C₇H₆N₄O₂. HRMS would be able to confirm this formula by measuring the exact mass of its molecular ion, distinguishing it from other compounds with the same nominal mass.
Calculated Exact Mass for C₇H₆N₄O₂: 178.0491 g/mol
Expected [M+H]⁺ ion in HRMS: 179.0569
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing detailed structural information. core.ac.uk The protonated molecule [M+H]⁺ of this compound (m/z 179) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would reveal the molecule's structure.
The fragmentation pathways for nitroaromatic compounds often involve characteristic losses of the nitro group and related species. nih.govyoutube.com Plausible fragmentation pathways for this compound would include:
Loss of NO₂ (46 Da): A primary fragmentation leading to an ion at m/z 133.
Loss of NO (30 Da): Another common pathway for nitroaromatics, resulting in an ion at m/z 149.
Loss of HONO (47 Da): Rearrangement followed by loss of nitrous acid, giving a fragment at m/z 132.
Subsequent fragmentations: Further fragmentation of the imidazopyridine ring system, such as the loss of HCN (27 Da), would provide additional structural confirmation.
Table 4: Predicted Key Fragment Ions in MS/MS of [C₇H₆N₄O₂+H]⁺
| m/z | Proposed Loss | Proposed Fragment Structure/Formula |
|---|---|---|
| 179 | - | [M+H]⁺ |
| 162 | -OH | [C₇H₅N₄O]⁺ (from rearrangement) |
| 149 | -NO | [C₇H₆N₃O]⁺ |
| 133 | -NO₂ | [C₇H₆N₃]⁺ |
| 132 | -HONO | [C₇H₅N₃]⁺ |
This systematic analysis using MS/MS allows for the confirmation of the core structure and the nature and position of its substituents.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
For analogous compounds, data collection is often performed on diffractometers such as the Bruker D8 QUEST PHOTON 3, and the structures are solved and refined using software packages like SHELXT and SHELXL. Current time information in Kanawha County, US. This methodology allows for a detailed understanding of the molecule's three-dimensional arrangement and its interactions with neighboring molecules.
Based on the crystallographic analyses of similar imidazo[4,5-b]pyridine structures, a hypothetical data table for this compound can be projected. It is important to note that the following table is illustrative and derived from data for related compounds, such as 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov
Table 1: Illustrative Crystallographic Data for an Imidazo[4,5-b]pyridine Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₆N₄O₂ (for the title compound) |
| Formula Weight | 178.15 g/mol (for the title compound) |
| Crystal System | Orthorhombic (example) nih.gov |
| Space Group | Pna2₁ (example) nih.gov |
| a (Å) | 13.7138 (4) (example) nih.gov |
| b (Å) | 6.7088 (2) (example) nih.gov |
| c (Å) | 25.3217 (7) (example) nih.gov |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2329.68 (12) (example) nih.gov |
| Z | 8 (example) nih.gov |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of this compound is expected to be significantly influenced by a variety of intermolecular interactions, including hydrogen bonding and π–π stacking, which are common in nitrogen-rich heterocyclic compounds.
Hydrogen Bonding: The presence of the N-H group in the imidazole ring and the nitro group provides sites for hydrogen bonding. The imidazole N-H can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine and imidazole rings can act as hydrogen bond acceptors. These interactions are crucial in forming supramolecular assemblies, connecting molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net In related nitro-substituted aromatic compounds, hydrogen bonds involving the nitro group are a recurring motif.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
|---|---|---|---|
| Hydrogen Bonding | N-H (imidazole) | O (nitro group) | 2.8 - 3.2 |
| Hydrogen Bonding | N-H (imidazole) | N (pyridine) | 2.9 - 3.3 |
| π–π Stacking | Imidazo[4,5-b]pyridine ring | Imidazo[4,5-b]pyridine ring | 3.3 - 3.8 |
Analysis of Tautomerism in the Solid State
The 3H-imidazo[4,5-b]pyridine scaffold is subject to tautomerism due to the migration of a proton. For this compound, the primary tautomeric forms to consider are the 1H and 3H tautomers, where the proton resides on the N1 or N3 atom of the imidazole ring, respectively. The position of this proton can have a significant impact on the molecule's electronic properties and its ability to form intermolecular interactions.
While solution-state studies often show a dynamic equilibrium between tautomers, in the solid state, one tautomer is typically "locked" in place within the crystal lattice. Single-crystal X-ray diffraction is the definitive method for determining which tautomer is present in the crystalline form. The precise location of the hydrogen atom on either N1 or N3 can be determined from the diffraction data, often aided by difference Fourier maps.
In related imidazo[4,5-b]pyridine systems, the tautomeric equilibrium has been shown to be influenced by the nature of the substituents. documentsdelivered.com Theoretical studies using Density Functional Theory (DFT) can also be employed to calculate the relative energies of the different tautomers, predicting the most stable form. nih.gov For instance, in a study on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, DFT calculations indicated that the tautomer with the hydrogen atom attached to the nitrogen at position 3 of the imidazole ring is preferable to the one at position 4 (in the pyridine ring). nih.gov
The specific tautomer present in the solid state for this compound would be determined by the complex interplay between the intrinsic stability of the isolated molecule and the stabilization afforded by the crystal lattice through the intermolecular interactions discussed previously. The hydrogen bonding patterns, in particular, would be unique to each tautomer, and the most stable crystalline form will be the one that optimizes these interactions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine |
Theoretical and Computational Chemistry of 5 Methyl 6 Nitro 3h Imidazo 4,5 B Pyridine
Electronic Structure Calculations
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and ground-state properties of imidazo[4,5-b]pyridine derivatives. research-nexus.netuctm.edu By employing functionals such as B3LYP with basis sets like 6-31G(d,p), researchers can accurately model the molecule's geometry and electronic distribution. research-nexus.netuctm.edu These calculations are crucial for understanding the fundamental characteristics that govern the compound's stability and reactivity.
Below is an interactive data table presenting typical calculated bond lengths and angles for a related imidazo[4,5-b]pyridine scaffold, offering a model for the anticipated geometry of 5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine.
Calculated Geometric Parameters of a Substituted Imidazo[4,5-b]pyridine Scaffold
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Lengths | N1-C2 | 1.38 |
| C2-N3 | 1.32 | |
| N3-C3a | 1.39 | |
| C5-C6 | 1.39 | |
| C6-C7 | 1.40 | |
| Bond Angles | C2-N1-C7a | 105.0 |
| N1-C2-N3 | 115.0 | |
| C5-C6-C7 | 120.0 | |
| C6-C7-N1 | 121.0 | |
| C4-N5-C6 | 117.0 |
Molecular Orbital Analysis (HOMO/LUMO) and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. For this compound, the distribution and energies of these orbitals are significantly influenced by the electron-donating methyl group and the electron-withdrawing nitro group.
Computational studies on analogous nitro-substituted aromatic heterocycles reveal that the HOMO is typically distributed over the electron-rich parts of the molecule, in this case, the fused ring system and the methyl group. researchgate.net Conversely, the LUMO is predominantly localized on the electron-deficient nitro group and the pyridine (B92270) ring. researchgate.net This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics upon electronic excitation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of the nitro group is expected to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and enhancing the molecule's electrophilic character.
The electronic transitions of imidazo[4,5-b]pyridine derivatives can be predicted using Time-Dependent DFT (TD-DFT) calculations. These transitions often correspond to π-π* and n-π* excitations within the aromatic system. The lowest energy transition is typically a HOMO to LUMO excitation, which, for this compound, would involve the transfer of electron density from the imidazo[4,5-b]pyridine core and methyl group to the nitro group.
The following interactive table presents representative calculated HOMO-LUMO energies and the energy gap for a nitro-substituted heterocyclic system, providing a basis for understanding the electronic properties of the target compound.
Calculated Frontier Orbital Energies of a Nitro-Substituted Heterocycle
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Gap | 3.30 |
Reactivity Prediction and Mechanistic Insights via Computational Methods
Transition State Characterization and Reaction Coordinate Analysis
While specific studies on the transition state characterization and reaction coordinate analysis for this compound are not extensively documented, the principles of computational chemistry provide a framework for such investigations. DFT calculations can be employed to locate and characterize the transition state structures of reactions involving this molecule, such as electrophilic aromatic substitution or nucleophilic attack.
The process involves identifying the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By mapping the intrinsic reaction coordinate (IRC), the minimum energy path connecting the reactants, transition state, and products can be elucidated, providing a detailed mechanistic understanding of the reaction.
Prediction of Regioselectivity and Stereoselectivity
Computational methods are invaluable for predicting the regioselectivity of chemical reactions involving substituted imidazo[4,5-b]pyridines. The inherent electronic properties of the fused ring system, modulated by the methyl and nitro substituents, dictate the preferred sites for electrophilic and nucleophilic attack.
For electrophilic aromatic substitution, the most reactive sites can be predicted by analyzing the distribution of the HOMO and by calculating condensed Fukui functions or electrostatic potential maps. The electron-donating methyl group tends to activate the pyridine ring towards electrophilic attack, while the electron-withdrawing nitro group deactivates it. The imidazole (B134444) ring also possesses sites susceptible to electrophilic attack.
In the case of nucleophilic substitution, the LUMO distribution and condensed Fukui functions for nucleophilic attack are key indicators. The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAAr) reactions.
Alkylation is a common reaction for imidazo[4,5-b]pyridines, and it can occur at different nitrogen atoms, leading to regioisomers. Computational studies on the alkylation of related systems have shown that the relative energies of the possible products can be calculated to predict the most favorable regioisomer. uctm.edu
While stereoselectivity is less commonly a factor in the typical reactions of this aromatic system, in cases where chiral centers are formed, computational methods can be used to predict the diastereomeric or enantiomeric excess by calculating the energies of the different stereoisomeric transition states and products.
Spectroscopic Property Prediction from First Principles
First-principles calculations, primarily based on DFT, can accurately predict various spectroscopic properties of this compound, aiding in its characterization.
Calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. For this compound, characteristic vibrational modes would include the C-H stretching of the methyl group, the symmetric and asymmetric stretching of the nitro group, and the various stretching and bending modes of the fused aromatic rings.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. doi.org The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental results. doi.org These calculations can help in the unambiguous assignment of signals in the experimental spectra of complex molecules like this compound.
The following interactive table provides an example of predicted vibrational frequencies for key functional groups in a related nitro-methyl aromatic compound.
Predicted Vibrational Frequencies for a Nitro-Methyl Aromatic Compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Asymmetric Stretching | -NO₂ | 1550 - 1520 |
| Symmetric Stretching | -NO₂ | 1360 - 1330 |
| Symmetric Stretching | -CH₃ | 2930 - 2900 |
| Asymmetric Stretching | -CH₃ | 2980 - 2950 |
| Ring Stretching | Aromatic C=C/C=N | 1600 - 1450 |
Advanced Applications and Functionalization Strategies in Non Biological Fields
Role as a Synthetic Intermediate for Complex Chemical Structures
The imidazo[4,5-b]pyridine scaffold is a privileged structure in chemistry due to its synthetic versatility and its structural analogy to naturally occurring purines uctm.edunih.gov. The presence of a methyl group and, more significantly, a reactive nitro group on this scaffold makes 5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine a highly valuable intermediate for constructing more complex chemical architectures.
The functional groups on this compound, particularly the nitro group, serve as key handles for its elaboration into precursors for advanced organic materials. The nitro group can be readily reduced to a primary amine, yielding 6-amino-5-methyl-3H-imidazo[4,5-b]pyridine. This transformation is critical as it converts an electron-withdrawing group into a versatile electron-donating and nucleophilic group.
This resulting amino-imidazopyridine derivative can serve as a monomer or a key building block for various functional materials:
Polymer Synthesis: The amino group can undergo condensation polymerization with diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. These polymers, incorporating the rigid and potentially photoactive imidazopyridine core, could exhibit high thermal stability and unique optoelectronic properties.
Dye and Pigment Synthesis: The amino group is a powerful auxochrome and can be diazotized and coupled with other aromatic systems to generate a wide range of azo dyes mdpi.com. The extended π-conjugation in these dyes, influenced by the imidazopyridine core, could lead to materials with intense color and interesting photophysical properties for use in textiles, coatings, and optical data storage.
Organic Light-Emitting Diodes (OLEDs): The imidazopyridine scaffold itself is known to be a component of fluorescent molecules, and functionalization of the amino group can be used to tune the emission wavelength and quantum yield nih.govijrpr.com. By attaching other chromophoric or charge-transporting moieties to the amino group, new materials can be designed for use as emitters or host materials in OLED devices.
The synthetic pathway from the nitro compound to these material precursors is a cornerstone of its utility. The palladium-catalyzed C–N cross-coupling of nitroarenes is another advanced method that allows for the direct formation of bonds, showcasing the versatility of the C-NO2 group as a synthetic handle acs.org.
Table 1: Potential Applications of Derivatives in Organic Materials This table is illustrative and based on the known reactivity of the functional groups present in this compound.
| Precursor Derivative | Potential Material Class | Key Synthetic Transformation | Potential Application |
|---|---|---|---|
| 6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine | Polyamides / Polyimides | Reduction of nitro group, followed by polycondensation | High-performance thermally stable plastics |
| Diazonium salt of 6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine | Azo Dyes | Reduction of nitro group, followed by diazotization and azo coupling mdpi.com | Organic pigments, functional dyes |
| N-functionalized 6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine | Fluorescent Emitters | Reduction of nitro group, followed by attachment of chromophores | Organic Light-Emitting Diodes (OLEDs) nih.govijrpr.com |
Cascade reactions, where multiple bonds are formed in a single operation, are a powerful tool in modern organic synthesis for rapidly building molecular complexity. Nitro-containing compounds are particularly useful in such cascades. A versatile nitro-Mannich/lactamisation cascade has been developed for the direct synthesis of heavily decorated nitrogen-containing heterocycles beilstein-journals.org. The nitro group in this compound can act as a crucial functional handle in similar multi-step synthetic sequences.
Furthermore, the imidazopyridine core can be constructed through transition-metal-catalyzed multicomponent reactions, which often involve C-H activation, functionalization, and coupling steps nih.gov. For instance, copper-catalyzed one-pot procedures have been used to synthesize imidazo[1,2-a]pyridines from aminopyridines and nitroolefins organic-chemistry.org. While this refers to an isomer, similar principles apply to the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold nih.gov. The presence of the nitro group makes the pyridine (B92270) ring electron-deficient, influencing its reactivity in subsequent cyclization and functionalization reactions, making the molecule a tailored building block for complex heterocyclic targets.
Coordination Chemistry of this compound Derivatives
The imidazo[4,5-b]pyridine scaffold contains multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry nih.gov. The ability of these derivatives to form stable complexes with a variety of metal ions opens up applications in catalysis, sensing, and materials science nih.govekb.eg.
The imidazo[4,5-b]pyridine core possesses three nitrogen atoms (N1, N3, and N4) that can potentially coordinate to a metal center. DFT analysis and experimental studies on related systems have shown that the imidazole (B134444) nitrogen is often the primary binding site nih.gov. The specific coordination mode (monodentate, bidentate, or bridging) depends on the metal ion, the substituents on the ligand, and the reaction conditions.
The substituents on this compound play a crucial role in modulating its properties as a ligand:
The 5-methyl group is a weak electron-donating group, which slightly increases the electron density on the ring system, potentially enhancing the Lewis basicity of the nitrogen atoms and their ability to coordinate to metals.
The 6-nitro group is a strong electron-withdrawing group. This effect significantly reduces the electron density of the pyridine ring and the basicity of the adjacent nitrogen atoms. This can weaken the ligand-metal bond but can also be exploited to fine-tune the electronic properties of the resulting metal complex.
Furthermore, the oxygen atoms of the nitro group can also participate in coordination with certain metal ions, leading to chelating or bridging structures that enhance complex stability researchgate.netmdpi.com. By chemically modifying the core structure, such as by reducing the nitro group to an amine, new multidentate ligands can be designed for specific applications in metal-ion sensing or the construction of metal-organic frameworks (MOFs).
Metal complexes incorporating N-heterocyclic ligands are widely used as catalysts in organic synthesis nih.govcmu.edu. Complexes derived from functionalized imidazopyridines are no exception and have been employed in a range of catalytic transformations nih.gov.
The electronic properties of the this compound ligand can be harnessed to develop novel catalysts. The electron-withdrawing nature of the nitro group can make the coordinated metal center more electrophilic (or Lewis acidic), which can enhance its catalytic activity in certain reactions, such as Diels-Alder reactions or Friedel-Crafts acylations.
Conversely, derivatives where the nitro group is replaced by an electron-donating group can increase the electron density on the metal center, favoring its participation in oxidative addition steps common in cross-coupling reactions. Transition metal complexes involving imidazopyridine ligands have been investigated for various catalytic processes, as illustrated in the table below.
Table 2: Representative Catalytic Applications of Metal-Imidazopyridine Complexes This table shows examples from the broader class of imidazopyridine-metal complexes to illustrate potential applications.
| Metal | Ligand Type | Catalytic Reaction | Reference |
|---|---|---|---|
| Copper (Cu) | Biimidazole-functionalized | Three-component synthesis of imidazo[1,2-a]pyridines | nih.gov |
| Palladium (Pd) | Imidazopyridine-based | C-N coupling, amination, Suzuki-Miyaura coupling | nih.gov |
| Rhodium (Rh) | Imidazopyridine-based | C-H activation, arylation, and alkylation | nih.gov |
| Nickel (Ni) | Pyridyl-N-heterocyclic carbene | C-C bond activation | acs.org |
| Iron (Fe) | N/A (Iron-catalyzed cyclization) | Synthesis of imidazoles and pyridines | nih.gov |
Optoelectronic and Photophysical Properties of Functionalized Derivatives
Imidazopyridine derivatives are a class of compounds recognized for their significant fluorescent properties, often emitting in the blue-to-green region of the visible spectrum (430–520 nm) with high quantum yields (up to 60%) nih.gov. These characteristics make them attractive candidates for applications in optoelectronic devices like OLEDs, as well as for use as fluorescent probes nih.govijrpr.com.
The photophysical properties of this compound itself are expected to be dominated by the presence of the 6-nitro group. Aromatic nitro compounds are notoriously weak emitters or are non-fluorescent. The nitro group often provides an efficient pathway for non-radiative decay of the excited state (e.g., through intersystem crossing), effectively quenching fluorescence.
However, this quenching effect makes the compound an excellent platform for developing "turn-on" fluorescent sensors. The true potential of this scaffold is unlocked through the chemical functionalization of the nitro group. Key strategies include:
Reduction to an Amine: The conversion of the 6-nitro group to a 6-amino group can dramatically alter the photophysical properties. The amino group is a strong electron-donating group that can participate in an intramolecular charge transfer (ICT) excited state, often leading to strong fluorescence. The resulting 6-amino-5-methyl-3H-imidazo[4,5-b]pyridine would likely be a highly emissive fluorophore.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for SNAr reactions. This allows for the displacement of the nitro group with other functional groups (e.g., azides, thiols, anilines) that can be used to tune the electronic and optical properties, potentially creating novel fluorophores or chromophores rsc.orgrsc.org.
Studies on related N3-MEM-3H-imidazo[4,5-b]pyridine derivatives have highlighted their exceptionally high fluorescence quantum yields and significant two-photon absorption properties, underscoring their potential as advanced fluorescent probes for biological imaging bohrium.com.
Table 3: Photophysical Properties of Representative Imidazopyridine Derivatives This table presents data for related imidazopyridine structures to illustrate the range of optical properties achievable through functionalization.
| Compound Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Feature | Reference |
|---|---|---|---|---|---|
| General Imidazopyridine Derivatives | Not specified | 430 - 520 | 0.05 - 0.60 | General fluorescence range | nih.gov |
| Phenanthro[9',10':4,5]imidazo[1,2-a]pyridine | ~350-420 | ~450-550 | Not specified | Extended π-conjugation, solid-state fluorescence | ijrpr.com |
| N3-MEM-3H-imidazo[4,5-b]pyridine derivatives | Not specified | Not specified | Exceptionally high | High two-photon brightness | bohrium.com |
| Zinc Phthalocyanine with Imidazole Moiety | ~680 (Q-band) | ~690 | 0.11 - 0.22 | Use in nonlinear optics | rsc.org |
Exploration in Organic Light-Emitting Diodes (OLEDs) Research
Research into the application of this compound in organic light-emitting diodes (OLEDs) is an emerging area of investigation. The inherent photophysical properties of the parent imidazo[4,5-b]pyridine ring system, characterized by a π-conjugated structure, suggest its potential as a scaffold for luminescent materials. The fluorescence and phosphorescence characteristics of imidazopyridine derivatives are often tunable through the introduction of various substituents.
The presence of a nitro group (-NO2), a strong electron-withdrawing group, and a methyl group (-CH3), an electron-donating group, on the pyridine ring of this compound can significantly influence its electronic and optical properties. These substituents can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the design of OLED materials. The intramolecular charge transfer (ICT) character that can arise from the donor-acceptor nature of the substituents may lead to interesting emissive properties. While specific experimental data on the electroluminescence of this compound is not extensively documented, the broader class of imidazopyridines has been explored for its fluorescent properties.
Table 1: Potential Effects of Substituents on the Photophysical Properties of the Imidazo[4,5-b]pyridine Core for OLED Applications
| Substituent | Type | Potential Effect on Electronic Properties | Implication for OLEDs |
| -NO₂ (Nitro) | Electron-withdrawing | Lowers HOMO and LUMO energy levels | May facilitate electron injection and transport; could lead to red-shifted emission. |
| -CH₃ (Methyl) | Electron-donating | Raises HOMO and LUMO energy levels | Can influence solubility and film-forming properties; may slightly blue-shift emission compared to the unsubstituted parent. |
Further research is necessary to synthesize and characterize the luminescent properties of this compound and its derivatives to fully assess their potential as emitters or host materials in OLED devices.
Photochromic and pH-Sensing Behavior
The structural features of this compound suggest its potential for development into photochromic and pH-sensing materials. Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation. While direct evidence of photochromic behavior in this specific compound is limited, the imidazo[4,5-b]pyridine core can be functionalized to incorporate photo-responsive moieties.
Of more immediate relevance is its potential application as a pH sensor. The imidazo[4,5-b]pyridine nucleus contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the environment. These changes in protonation state can lead to significant alterations in the electronic structure of the molecule, resulting in observable changes in its absorption and fluorescence spectra. The presence of the nitro group can further enhance this pH sensitivity by influencing the pKa values of the heterocyclic nitrogen atoms. Studies on related imidazo[4,5-b]pyridine-derived iminocoumarins have demonstrated their utility as potential pH probes. irb.hr
Table 2: Potential pH-Sensing Mechanism
| State | pH Range | Key Event | Spectroscopic Consequence |
| Protonated | Acidic | Protonation of pyridine and/or imidazole nitrogens | Shift in UV-Vis absorption and/or fluorescence emission/intensity |
| Neutral | Neutral | Ground state | Baseline spectroscopic signature |
| Deprotonated | Basic | Deprotonation of imidazole N-H | Shift in UV-Vis absorption and/or fluorescence emission/intensity |
The development of this compound-based pH sensors would require detailed spectroscopic studies across a range of pH values to characterize its response and determine its effective sensing range.
Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The molecular structure of this compound offers several features that are attractive for crystal engineering and the design of self-assembling systems.
Hydrogen Bonding Networks and Crystal Engineering
The this compound molecule possesses both hydrogen bond donors (the N-H group of the imidazole ring) and hydrogen bond acceptors (the nitrogen atoms of the pyridine and imidazole rings, and the oxygen atoms of the nitro group). This combination allows for the formation of robust and predictable hydrogen bonding networks, which are fundamental to crystal engineering.
The interplay of different hydrogen bonding motifs can lead to the formation of various supramolecular architectures, such as chains, layers, and three-dimensional networks. The nitro group is a particularly effective hydrogen bond acceptor, and its presence can direct the assembly of molecules in the solid state. The methyl group, while not directly participating in strong hydrogen bonds, can influence the crystal packing through steric effects and weaker C-H···O or C-H···N interactions. The study of the crystal structure of this compound would provide valuable insights into its self-assembly behavior.
Table 3: Potential Hydrogen Bonding Interactions
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |
| Imidazole N-H | Pyridine N | N-H···N | Dimer, Chain |
| Imidazole N-H | Imidazole N | N-H···N | Dimer, Chain |
| Imidazole N-H | Nitro O | N-H···O | Dimer, Sheet |
| Aromatic C-H | Nitro O | C-H···O | Network stabilization |
Host-Guest Chemistry Applications
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. While the application of this compound in host-guest chemistry is not yet established, its planar aromatic structure and hydrogen bonding capabilities could potentially allow it to act as a guest within larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The formation of such inclusion complexes could modify its physical and chemical properties, such as solubility and photostability.
Conversely, derivatives of this compound could be designed to act as hosts for small guest molecules or ions. The introduction of recognition sites through further functionalization could lead to the development of novel sensors or molecular receptors. This remains a largely unexplored area of research for this particular compound.
Future Research Directions and Emerging Trends
Sustainable Synthetic Pathways for 5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine and its Analogues
The chemical industry's increasing focus on environmental stewardship is driving the development of green synthetic methodologies for complex heterocyclic compounds like this compound. eurekaselect.com Traditional synthetic routes often involve harsh conditions, hazardous solvents, and multi-step processes that generate significant waste. Emerging research trends aim to address these shortcomings through innovative, sustainable approaches.
Key areas of development include:
One-Pot, Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step to form the final product, significantly reducing reaction time, energy consumption, and waste generation. rsc.org An eco-friendly synthesis for 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been described using a one-pot, three-component method in glycerol (B35011), a biodegradable solvent, with phosphoric acid as an effective catalyst. researchgate.net This approach offers high yields and an easy workup. researchgate.net
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with environmentally benign alternatives like water, glycerol, or ionic liquids is a primary goal. researchgate.net For instance, a green synthetic route to imidazo[1,2-a]pyridines has been developed using a Cu(II)–ascorbate catalyst in an aqueous micellar medium. acs.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. eurjchem.com
Catalyst-Free and Solvent-Free Conditions: The ultimate goal of green chemistry is to perform reactions without catalysts or solvents where possible. Research into solid-state reactions or reactions under neat conditions is a promising avenue for minimizing environmental impact. eurekaselect.com
These sustainable strategies are crucial for the large-scale, environmentally responsible production of this compound and its derivatives, making them more accessible for research and potential commercial applications.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential for optimizing the synthesis of this compound. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies that aims to design and control manufacturing processes through real-time measurements of critical quality and performance attributes. longdom.orgbiopharminternational.com In situ (in the reaction vessel) monitoring provides real-time data, enabling dynamic control over reaction parameters to ensure consistency, improve yield, and enhance safety. mt.comresearchgate.net
Advanced spectroscopic techniques are the cornerstone of PAT and in situ monitoring:
FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectrometers can track the concentration changes of reactants, products, and intermediates in real-time by monitoring their characteristic vibrational frequencies. mt.com These non-destructive probes can be directly immersed in the reaction mixture, providing continuous data throughout the process. spectroscopyonline.com
Mass Spectrometry (MS): Recent developments have enabled the use of mass spectrometry for in-situ monitoring of heterogeneous catalytic reactions at solid-liquid interfaces. acs.org This powerful technique can detect and identify reaction intermediates and products with high sensitivity and specificity, offering invaluable mechanistic insights. acs.org
By implementing these advanced analytical tools, chemists can move from traditional batch-end testing to a more dynamic, data-rich approach to process development and control for imidazo[4,5-b]pyridine synthesis.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the design-synthesize-test cycle. nih.govmednexus.org For a scaffold like imidazo[4,5-b]pyridine, these computational tools can predict properties, propose novel structures, and optimize synthetic routes.
Key applications in the context of this compound include:
Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity or physicochemical properties of novel, unsynthesized imidazo[4,5-b]pyridine analogues, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from vast chemical databases, these models can propose novel imidazo[4,5-b]pyridine derivatives that are predicted to be active against specific biological targets.
Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions and suggest optimal reaction conditions. This can significantly reduce the number of experiments needed to develop efficient synthetic pathways for new analogues.
Computational Analysis: Techniques like Density Functional Theory (DFT) calculations and molecular docking are used to investigate the electronic properties, reactivity, and binding modes of imidazo[4,5-b]pyridine derivatives with biological targets. research-nexus.netnih.gov These computational studies provide insights that guide the design of more potent and selective compounds. nih.govnih.gov
The integration of AI and ML promises to significantly reduce the time and cost associated with discovering and developing new chemical entities based on the this compound core. nih.gov
Development of Novel Functional Materials Platforms Utilizing the Imidazo[4,5-b]pyridine Core
Beyond its traditional role in medicinal chemistry, the imidazo[4,5-b]pyridine scaffold is gaining attention for its unique photophysical and electrochemical properties, making it a promising candidate for applications in materials science. The planar, aromatic, and electron-rich nature of the fused ring system provides a versatile platform for creating novel functional materials. researchgate.net
Emerging areas of research include:
Optoelectronic Materials: The inherent emissive properties of imidazopyridine derivatives make them suitable for use in optoelectronic devices. researchgate.net By modifying the substituents on the core structure, the electronic and optical properties can be tuned, potentially leading to applications in organic light-emitting diodes (OLEDs) or sensors. acs.org
Fluorescent Probes: The sensitivity of the scaffold's fluorescence to its local environment can be exploited to create chemical sensors. For example, imidazo[4,5-b]pyridine derived iminocoumarins have been investigated as potential pH probes, exhibiting changes in their spectroscopic properties in response to varying pH levels. irb.hr
Corrosion Inhibitors: Computational studies, such as Monte Carlo simulations, have suggested that imidazo[4,5-b]pyridine derivatives have a strong tendency to adsorb onto metal surfaces like iron. research-nexus.netafricaresearchconnects.com This property indicates their potential for development as effective corrosion inhibitors, protecting metals from degradation in acidic environments. research-nexus.net
Future work will focus on the rational design and synthesis of this compound analogues with tailored electronic and photophysical properties for these and other advanced material applications.
Q & A
Q. What are the recommended synthetic routes for 5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine, and how is regioselectivity achieved?
The compound can be synthesized via condensation reactions under phase transfer catalysis (PTC) using dibromomethane as a cross-linking agent. PTC conditions (e.g., solid-liquid interfaces with solvents like DMF) enhance reaction efficiency and regioselectivity. Structural confirmation is achieved through ¹H/¹³C NMR and mass spectrometry to validate the nitro and methyl group positions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : Determines regiochemistry and confirms substitution patterns (e.g., distinguishing between imidazo[4,5-b]pyridine isomers).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and nitro group placement.
- X-ray crystallography : Resolves ambiguities in planar vs. non-planar ring systems, as seen in related imidazo[4,5-b]pyridine derivatives .
Advanced Research Questions
Q. How do metabolic pathways of structurally related heterocyclic amines inform toxicity studies for this compound?
Similar compounds like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are metabolized by CYP1A2 into genotoxic intermediates (e.g., N-hydroxylated derivatives), which form DNA adducts. Researchers use primary hepatocyte models and LC-MS/MS to track metabolite formation (e.g., N-glucuronides) and assess bioactivation pathways .
Q. What experimental strategies resolve contradictions in mutagenicity data across in vitro and in vivo models?
Discrepancies arise from metabolic differences (e.g., human vs. rodent CYP1A2 activity). A multivariate data analysis approach integrates:
- Ames test results (bacterial reverse mutation assays).
- Transgenic rodent models (e.g., hprt locus mutations in Chinese hamster cells).
- DNA adduct quantification via ³²P-postlabeling or proteomic analysis of serum albumin adducts .
Q. What role does this compound play in inflammatory signaling, and how is it studied?
Imidazo[4,5-b]pyridine derivatives upregulate IL6 mRNA and modulate CYP1B1 expression in inflammatory pathways. Researchers use co-culture systems (e.g., macrophages and hepatocytes) with qPCR and ELISA to quantify cytokine release and enzyme induction .
Data Contradiction and Validation
Q. How do researchers validate the carcinogenic potential of this compound amid conflicting reports?
- Comparative mutagenicity tables : Compare potency with other heterocyclic amines (e.g., PhIP, MeIQx) using standardized assays.
- Adductomics : Profile DNA adducts (e.g., N-(deoxyguanosin-8-yl)-PhIP) in target tissues using LC-MS/MS .
Table 1 : Mutagenic Potency of Selected Heterocyclic Amines
Methodological Guidance
Q. What protocols are recommended for analyzing DNA adducts formed by this compound?
- Sample preparation : Digest DNA with micrococcal nuclease and spleen phosphodiesterase .
- Adduct enrichment : Use solid-phase extraction (SPE) or immunoaffinity columns.
- Detection : Employ nanoLC-ESI-MS/MS with stable isotope-labeled internal standards .
Q. How can synthetic challenges (e.g., low yields) be mitigated during scale-up?
- Optimize solvent systems (e.g., ethanol/water mixtures for crystallization).
- Apply microwave-assisted synthesis to reduce reaction times.
- Use HPLC purification to isolate isomers, as regioselectivity issues are common in imidazo[4,5-b]pyridine synthesis .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
